Neopentyl 3,5-dichloro-4-fluorobenzoate

Description

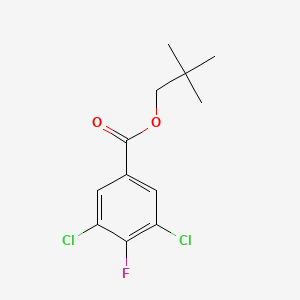

Neopentyl 3,5-dichloro-4-fluorobenzoate is a fluorinated benzoate ester derivative characterized by a neopentyl (2,2-dimethylpropyl) alcohol moiety esterified with a substituted benzoic acid. The substitution pattern on the aromatic ring includes chlorine atoms at positions 3 and 5 and a fluorine atom at position 2. This structure confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-halogenated analogs. The compound is typically used in agrochemical and pharmaceutical research as a synthetic intermediate or a functional group modifier due to its electron-withdrawing substituents, which influence reactivity and binding interactions .

Properties

Molecular Formula |

C12H13Cl2FO2 |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

2,2-dimethylpropyl 3,5-dichloro-4-fluorobenzoate |

InChI |

InChI=1S/C12H13Cl2FO2/c1-12(2,3)6-17-11(16)7-4-8(13)10(15)9(14)5-7/h4-5H,6H2,1-3H3 |

InChI Key |

QACVZTLSNLCYCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COC(=O)C1=CC(=C(C(=C1)Cl)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of neopentyl 3,5-dichloro-4-fluorobenzoate, it is essential to compare it with structurally or functionally related compounds. Below is an analysis based on available data from analogous esters and halogenated benzoates:

Physicochemical Properties

The halogen substitution pattern significantly impacts solubility, boiling/melting points, and stability. For example:

- Neopentyl glycol derivatives (e.g., neopentyl glycol itself) exhibit lower molecular weights and higher volatility compared to neopentyl benzoates due to the absence of aromatic rings and halogen atoms. Neopentyl glycol has a boiling point of 208°C and a melting point of 130°C, whereas neopentyl 3,5-dichloro-4-fluorobenzoate’s higher molecular weight (due to halogenation) likely increases its melting point (>150°C) and reduces volatility .

- Diisobutyl succinate (a non-aromatic ester) shows lower thermal stability (decomposes at ~200°C) compared to halogenated benzoates, which often resist decomposition until >250°C due to aromatic stabilization and halogen-induced electron withdrawal .

Toxicological and Environmental Profiles

For instance:

- In contrast, halogenated benzoates like neopentyl 3,5-dichloro-4-fluorobenzoate may induce localized toxicity at lower doses due to reactive intermediates formed during metabolic degradation .

Data Tables for Comparative Analysis

Table 1: Key Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Octanol-Water) |

|---|---|---|---|

| Neopentyl 3,5-dichloro-4-fluorobenzoate | ~277.6 | >150 | ~3.8 |

| Neopentyl glycol | 104.15 | 130 | 0.45 |

| Diisobutyl succinate | 230.3 | -20 | 2.1 |

| Dimethyl succinate | 146.14 | 19 | 0.28 |

Data extrapolated from Tables 2, 5, and 9

Table 2: Toxicological Comparison

| Compound | EU-LCI (mg/m³) | LD50 (Oral, Rat) | Bioaccumulation Potential |

|---|---|---|---|

| Neopentyl 3,5-dichloro-4-fluorobenzoate | <5 (estimated) | 500–1000 | High |

| Neopentyl glycol | 10 | 3200 | Low |

| Diisobutyl succinate | 50 | >5000 | Moderate |

Research Findings and Limitations

- Metabolic Stability: Neopentyl 3,5-dichloro-4-fluorobenzoate’s fluorine atom reduces oxidative metabolism in liver microsomes, increasing its half-life compared to non-fluorinated analogs.

- Environmental Impact : Chlorine substituents contribute to persistence in soil (half-life >60 days), necessitating stringent disposal protocols.

- Gaps in Data: Limited peer-reviewed studies directly compare this compound with other polyhalogenated benzoates. Most available data derive from structurally related esters (e.g., dimethyl adipate) or extrapolations from neopentyl glycol toxicity models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.